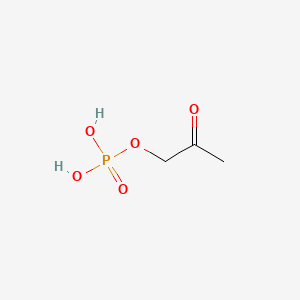

Hydroxyacetone phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

926-43-2 |

|---|---|

Molecular Formula |

C3H7O5P |

Molecular Weight |

154.06 g/mol |

IUPAC Name |

2-oxopropyl dihydrogen phosphate |

InChI |

InChI=1S/C3H7O5P/c1-3(4)2-8-9(5,6)7/h2H2,1H3,(H2,5,6,7) |

InChI Key |

YUDNQQJOVFPCTF-UHFFFAOYSA-N |

SMILES |

CC(=O)COP(=O)(O)O |

Canonical SMILES |

CC(=O)COP(=O)(O)O |

Other CAS No. |

926-43-2 |

Synonyms |

hydroxyacetone phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of Glycolysis: A Technical Guide to the Discovery and History of Dihydroxyacetone Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (B84403) (DHAP), a pivotal intermediate in cellular metabolism, stands at the crossroads of glycolysis, gluconeogenesis, and lipid biosynthesis. Its discovery and characterization were integral to unraveling the intricate steps of glucose metabolism, a cornerstone of modern biochemistry. This technical guide provides an in-depth exploration of the historical journey to identify DHAP, from the early observations of fermentation to its definitive synthesis and characterization. We present a compilation of quantitative data from foundational studies, detailed experimental protocols from the discovery era, and visualizations of its central metabolic roles. This document serves as a comprehensive resource for understanding the fundamental importance of DHAP and its enduring relevance in metabolic research and drug development.

Introduction: The Quest to Understand Sugar Metabolism

The story of dihydroxyacetone phosphate (DHAP) is inextricably linked to the elucidation of the glycolytic pathway, the fundamental process by which cells extract energy from glucose. In the late 19th and early 20th centuries, scientists like Louis Pasteur had established the biological nature of fermentation, but the chemical transformations remained a "black box." A series of groundbreaking discoveries by researchers including Arthur Harden, William John Young, Carl Neuberg, Gustav Embden, and Otto Meyerhof gradually illuminated the individual steps of this central metabolic route.[1][2][3] It was within this fervent period of biochemical discovery that DHAP emerged as a key, albeit transient, player.

The Discovery of a Fleeting Intermediate

The direct discovery of DHAP is not attributable to a single revelatory experiment but rather to the systematic dissection of the glycolytic pathway, a process that spanned several decades.

Early Clues from Fermentation Studies:

In the early 1900s, Harden and Young's work on yeast fermentation revealed that inorganic phosphate was essential for the process and that a hexose (B10828440) diphosphate (B83284) (later identified as fructose-1,6-bisphosphate) accumulated.[2] This "Harden-Young ester" was a crucial piece of the puzzle, suggesting that phosphorylated sugars were key intermediates.

The Embden-Meyerhof-Parnas Pathway Takes Shape:

The intellectual giant in the field of muscle metabolism, Otto Meyerhof, along with his contemporaries Gustav Embden and Jakub Karol Parnas, meticulously pieced together the sequence of reactions that we now know as the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis.[1][4] Meyerhof's work, for which he received the Nobel Prize in 1922, demonstrated the conversion of glycogen (B147801) to lactic acid in muscle extracts.[3]

Identification of Triose Phosphates:

A critical breakthrough came with the understanding that the six-carbon fructose-1,6-bisphosphate was cleaved into two three-carbon molecules. These were identified as the triose phosphates: dithis compound (DHAP) and glyceraldehyde-3-phosphate (G3P) . This pivotal step is catalyzed by the enzyme aldolase (B8822740). Meyerhof and his collaborators, including Karl Lohmann, were instrumental in isolating and characterizing these fleeting intermediates from muscle and yeast extracts.[3][4] While a precise "discovery" paper for DHAP is difficult to pinpoint, its existence and role were firmly established through the collective work on the intermediates of glycolysis in the 1920s and early 1930s.

Early Synthesis and Characterization

The instability of DHAP made its isolation and study a significant challenge for early biochemists.[5][6]

Enzymatic Synthesis:

The first preparations of DHAP were enzymatic. Meyerhof and his group developed methods to produce DHAP from fructose-1,6-bisphosphate using aldolase. The equilibrium of the aldolase reaction actually favors the formation of fructose-1,6-bisphosphate, but by trapping the triose phosphates, they could be studied.

Chemical Synthesis:

The first reported chemical synthesis of dithis compound was achieved by Kiessling in 1934 . This provided a crucial tool for studying the properties and reactions of DHAP in a controlled manner, independent of biological extracts.

Quantitative Data from Foundational Studies

The early investigations into DHAP and glycolysis, while lacking the sophisticated analytical techniques of today, yielded important quantitative data that laid the groundwork for our current understanding.

| Parameter | Value | Researchers/Context | Year |

| Equilibrium of DHAP in Solution (20°C) | Reynolds, S. J., et al. | 1971[7] | |

| - Keto form | 55% | ||

| - Gem-diol form | 44% | ||

| - Enol form | 1% | ||

| Equilibrium of DHAP in Solution (37°C) | Reynolds, S. J., et al. | 1971[7] | |

| - Keto form | 83% | ||

| Chemical Half-life of DHAP (Neutral to slightly basic conditions) | Hettwer et al., Suau et al. | 2002, 2006[5] | |

| - at 37°C | ~3 hours | ||

| - at 25°C | ~30 hours |

Experimental Protocols from the Discovery Era

The methodologies employed by the pioneers of biochemistry were often ingenious, relying on classical chemical techniques to isolate and identify minute quantities of unstable compounds from complex biological mixtures.

Isolation of Hexose Phosphates from Yeast Extracts (Adapted from Harden and Young)

Objective: To isolate the phosphorylated sugar intermediates from yeast fermentation.

Protocol:

-

Yeast Juice Preparation: Fresh brewer's yeast was ground with sand and diatomaceous earth and subjected to high pressure in a hydraulic press to obtain cell-free yeast juice.

-

Fermentation: The yeast juice was incubated with a glucose or fructose (B13574) solution and a phosphate buffer. The reaction was monitored by measuring carbon dioxide evolution.

-

Precipitation of Phosphates: When the rate of fermentation slowed, the reaction mixture was boiled to denature proteins. The hexose phosphates were then precipitated from the filtrate by the addition of lead acetate.

-

Decomposition of Lead Salts: The lead phosphate precipitate was suspended in water, and the lead was removed by bubbling hydrogen sulfide (B99878) through the suspension, precipitating lead sulfide.

-

Isolation of Hexose Diphosphate: The resulting solution containing the free phosphoric esters was then further purified by fractional precipitation with alcohol to isolate the hexose diphosphate.

Enzymatic Preparation of Dithis compound (Conceptual, based on Meyerhof's work)

Objective: To generate DHAP from fructose-1,6-bisphosphate for further study.

Protocol:

-

Enzyme Preparation: An extract containing aldolase was prepared from rabbit muscle tissue by mincing and extraction with a phosphate buffer.

-

Reaction Mixture: A solution of the calcium salt of fructose-1,6-bisphosphate was prepared.

-

Enzymatic Cleavage: The muscle extract was added to the fructose-1,6-bisphosphate solution and incubated.

-

Trapping of Triose Phosphates: To prevent the reverse reaction and the further metabolism of the triose phosphates, trapping agents such as bisulfite could be employed to form stable addition products with the aldehyde group of glyceraldehyde-3-phosphate, thus shifting the equilibrium towards triose phosphate formation.

-

Separation of Triose Phosphates: The separation of DHAP from G3P was a significant challenge and relied on differential precipitation of their salts (e.g., barium or calcium salts) under controlled pH conditions.

Chemical Synthesis of Dithis compound (Conceptual, based on Kiessling, 1934)

Objective: To chemically synthesize DHAP for biochemical studies.

Protocol:

-

Starting Material: The synthesis likely started with dihydroxyacetone.

-

Phosphorylation: Dihydroxyacetone was phosphorylated using a suitable phosphorylating agent of the era, such as phosphorus oxychloride in the presence of a base like pyridine (B92270) to neutralize the liberated hydrochloric acid.

-

Purification: The resulting crude DHAP was then purified, likely through a series of precipitations as its barium or calcium salt to remove unreacted starting materials and byproducts. The final product's identity would have been confirmed by chemical analysis of its phosphorus content and its ability to be enzymatically converted to α-glycerophosphate.

Metabolic and Signaling Pathways Involving DHAP

DHAP's central role in metabolism extends beyond being a simple intermediate in glycolysis. It is a critical hub connecting carbohydrate and lipid metabolism and has more recently been identified as a signaling molecule.

Glycolysis and Gluconeogenesis

In glycolysis, fructose-1,6-bisphosphate is cleaved by aldolase to form DHAP and glyceraldehyde-3-phosphate. Triosephosphate isomerase then rapidly interconverts these two molecules, ensuring that both can proceed down the glycolytic pathway to generate ATP.[8] In gluconeogenesis, this process is reversed, with DHAP and G3P condensing to form fructose-1,6-bisphosphate.

References

- 1. Dithis compound | C3H7O6P | CID 668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. nobelprize.org [nobelprize.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Dithis compound. Its structure and reactivity with α-glycerophosphate dehydrogenase, aldolase and triose phosphate isomerase and some possible metabolic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dithis compound - Wikipedia [en.wikipedia.org]

The Central Role of Dihydroxyacetone Phosphate in Glycolysis and Gluconeogenesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate situated at the crossroads of central carbon metabolism. As a three-carbon ketose phosphate, it is a key player in both the catabolic process of glycolysis and the anabolic pathway of gluconeogenesis. Its strategic position allows it to serve as a critical link between carbohydrate and lipid metabolism, as well as the pentose (B10789219) phosphate pathway. This technical guide provides an in-depth exploration of the multifaceted roles of DHAP, with a focus on its enzymatic regulation, quantitative aspects of its metabolic flux, and its significance as a therapeutic target. Detailed experimental protocols for the characterization of key enzymes involved in DHAP metabolism are also presented, alongside visualizations of the core signaling pathways.

Introduction

Dihydroxyacetone phosphate (DHAP) is a fundamental molecule in the intricate network of cellular metabolism.[1][2][3] Primarily known for its role as one of the two triose phosphate products from the cleavage of fructose (B13574) 1,6-bisphosphate in glycolysis, its significance extends far beyond this single reaction.[2][3] DHAP is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate (G3P), ensuring that both halves of the glucose molecule can proceed through the energy-yielding phase of glycolysis.[3][4] Conversely, in gluconeogenesis, DHAP and G3P condense to form fructose-1,6-bisphosphate, a critical step in the de novo synthesis of glucose.[2] This dynamic equilibrium, primarily governed by the enzyme triosephosphate isomerase, places DHAP at the heart of cellular energy homeostasis.

Beyond its central role in glucose metabolism, DHAP is a precursor for the glycerol (B35011) backbone required for the synthesis of triglycerides and phospholipids, thus directly linking carbohydrate breakdown to lipid biosynthesis.[5] It also plays a role in the ether-lipid biosynthesis pathway.[5] Furthermore, DHAP provides a connection to the pentose phosphate pathway, a crucial source of NADPH for reductive biosynthesis and antioxidant defense.

This guide will delve into the technical details of DHAP's function, presenting quantitative data on metabolite concentrations and enzyme kinetics, detailed experimental methodologies for studying DHAP-related enzymes, and visual representations of the key metabolic pathways and workflows.

The Role of DHAP in Glycolysis

In the glycolytic pathway, the enzyme aldolase (B8822740) catalyzes the reversible cleavage of fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate (G3P).[2][3] DHAP is then rapidly isomerized to G3P by triosephosphate isomerase, allowing it to proceed through the subsequent steps of glycolysis to generate ATP and pyruvate.[3][4] This isomerization is vital for maximizing the energy yield from a single molecule of glucose.

Key Enzymes in DHAP Metabolism in Glycolysis

Two primary enzymes are responsible for the direct metabolism of DHAP in the glycolytic pathway:

-

Fructose-Bisphosphate Aldolase (EC 4.1.2.13): This enzyme catalyzes the cleavage of fructose 1,6-bisphosphate to form DHAP and G3P.[3]

-

Triosephosphate Isomerase (TPI or TIM) (EC 5.3.1.1): TPI catalyzes the reversible interconversion of DHAP and G3P.[6] This reaction is exceptionally efficient, approaching catalytic perfection, meaning the rate is limited primarily by the diffusion of the substrate into the active site.[7]

The Role of DHAP in Gluconeogenesis

During periods of fasting or low glucose availability, gluconeogenesis synthesizes glucose from non-carbohydrate precursors. In this pathway, DHAP and G3P are condensed by aldolase to form fructose-1,6-bisphosphate.[2] This fructose-1,6-bisphosphate is then dephosphorylated by fructose-1,6-bisphosphatase to yield fructose-6-phosphate (B1210287), a key step that bypasses the irreversible phosphofructokinase-1 reaction of glycolysis.

Key Enzymes in DHAP Metabolism in Gluconeogenesis

In addition to aldolase and triosephosphate isomerase, a key regulatory enzyme in the gluconeogenic role of DHAP is:

-

Fructose-1,6-bisphosphatase (FBPase) (EC 3.1.3.11): This enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. It is a critical regulatory point in gluconeogenesis and is allosterically inhibited by high levels of AMP and fructose-2,6-bisphosphate, signaling a low energy state in the cell.

DHAP as a Link to Other Metabolic Pathways

DHAP's central position allows it to serve as a crucial branch point, connecting glycolysis and gluconeogenesis with other essential metabolic routes.

Lipid Biosynthesis

DHAP is a direct precursor for the glycerol backbone of triglycerides and phospholipids.[5] The enzyme glycerol-3-phosphate dehydrogenase (GPDH) (EC 1.1.1.8) catalyzes the reduction of DHAP to glycerol-3-phosphate (G3P).[5] This reaction is a vital link between carbohydrate and lipid metabolism, particularly in adipose tissue for the synthesis and storage of fats.[5] DHAP is also a key molecule in the biosynthesis of ether lipids through the formation of acyl-DHAP.[8][9]

Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.[1][2] Cytosolic GPDH reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+.[1][2] Glycerol-3-phosphate then diffuses into the mitochondrial intermembrane space where a mitochondrial, FAD-dependent GPDH re-oxidizes it back to DHAP, transferring the electrons to the electron transport chain.[2]

Pentose Phosphate Pathway (PPP)

DHAP, along with G3P, can be utilized by the non-oxidative branch of the pentose phosphate pathway. The enzymes transketolase and transaldolase catalyze the interconversion of sugar phosphates of varying carbon lengths, linking the PPP back to glycolysis and gluconeogenesis through DHAP and G3P.[10]

Quantitative Data

A comprehensive understanding of DHAP's metabolic role requires quantitative data on its cellular concentrations and the kinetic properties of the enzymes that govern its transformations.

Intracellular Metabolite Concentrations

The steady-state concentrations of DHAP and related metabolites can vary significantly depending on the cell type, organism, and metabolic state.

| Metabolite | Typical Intracellular Concentration Range (Mammalian Cells) | Conditions |

| Dithis compound (DHAP) | 20 - 200 µM | Varies with glycolytic flux |

| Glyceraldehyde-3-Phosphate (G3P) | 3 - 30 µM | Kept low by rapid consumption |

| Fructose-1,6-bisphosphate | 10 - 100 µM | Dependent on PFK-1 activity |

Note: These are approximate ranges and can differ significantly between studies and cell types.

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes involved in DHAP metabolism provide insight into their efficiency and regulation.

| Enzyme | Organism/Tissue | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) |

| Triosephosphate Isomerase | Trypanosoma brucei | DHAP | 1.2 ± 0.1 | 1083 |

| Trypanosoma brucei | G3P | 0.25 ± 0.05 | 6167 | |

| Chicken Muscle | DHAP | 0.97 | 432 | |

| Chicken Muscle | G3P | 0.47 | 4267 | |

| Aldolase | Rabbit Muscle | Fructose-1,6-bisphosphate | 0.0023 | - |

| Trypanosoma brucei | Fructose-1,6-bisphosphate | - | - | |

| Staphylococcus aureus | Fructose-1,6-bisphosphate | - | - | |

| Fructose-1,6-bisphosphatase | - | Fructose-1,6-bisphosphate | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study DHAP metabolism.

Quantification of DHAP by LC-MS/MS

Objective: To accurately measure the concentration of DHAP in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of metabolites. The method involves extraction of metabolites, separation by HPLC, and detection by a mass spectrometer.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

HPLC Separation:

-

Use a reverse-phase C8 or C18 column.

-

Employ an ion-pairing reagent such as tributylamine (B1682462) in the mobile phase to improve retention of the negatively charged DHAP.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode.

-

Monitor the specific precursor-to-product ion transition for DHAP.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a DHAP standard.

-

Determine the concentration of DHAP in the samples by comparing their peak areas to the standard curve.[12]

-

Enzymatic Assay of Triosephosphate Isomerase (TPI)

Objective: To determine the enzymatic activity of TPI.

Principle: This is a coupled enzyme assay where the product of the TPI reaction, glyceraldehyde-3-phosphate, is converted by glycerol-3-phosphate dehydrogenase (GDH), leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6.

-

Substrate Solution: Dithis compound (DHAP) at a suitable concentration (e.g., 10 mM).

-

Coupling Enzyme: Glycerol-3-phosphate dehydrogenase (GDH).

-

Cofactor: NADH solution (e.g., 0.2 mM).

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, NADH solution, and GDH.

-

Add the enzyme sample (cell lysate or purified TPI).

-

Initiate the reaction by adding the DHAP substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumed, which is equivalent to the TPI activity.

-

Enzymatic Assay of Aldolase

Objective: To measure the activity of fructose-bisphosphate aldolase.

Principle: This is a coupled enzyme assay where the products of the aldolase reaction (DHAP and G3P) are further metabolized. TPI converts DHAP to G3P, and then glycerol-3-phosphate dehydrogenase (GDH) reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[14]

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Combine the assay buffer, NADH, TPI, and GDH in a cuvette.

-

Add the enzyme sample (e.g., serum or tissue homogenate).

-

Initiate the reaction by adding the F-1,6-DP substrate.

-

Monitor the decrease in absorbance at 340 nm.[14]

-

-

Calculation of Activity:

-

Determine the rate of absorbance change and use the molar extinction coefficient of NADH to calculate aldolase activity.

-

Enzymatic Assay of Fructose-1,6-bisphosphatase (FBPase)

Objective: To determine the activity of FBPase.

Principle: This is a coupled enzyme assay where the product of the FBPase reaction, fructose-6-phosphate (F6P), is converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.[15]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: e.g., Tris-HCl buffer, pH 7.5.

-

Substrate Solution: Fructose-1,6-bisphosphate.

-

Coupling Enzymes: Phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH).

-

Cofactor: NADP+ solution.

-

-

Assay Procedure:

-

In a cuvette, mix the assay buffer, NADP+, PGI, and G6PDH.

-

Add the enzyme sample.

-

Start the reaction by adding the fructose-1,6-bisphosphate substrate.

-

Monitor the increase in absorbance at 340 nm.

-

-

Calculation of Activity:

-

Calculate the rate of absorbance increase and use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to determine FBPase activity.

-

Visualizations

The following diagrams illustrate the central role of DHAP in metabolic pathways and a typical experimental workflow.

Caption: DHAP in Glycolysis and Gluconeogenesis.

References

- 1. colorcontrast.app [colorcontrast.app]

- 2. coolors.co [coolors.co]

- 3. Color Palette by Deque [color-contrast-checker.deque.com]

- 4. accessibleweb.com [accessibleweb.com]

- 5. researchgate.net [researchgate.net]

- 6. jackwestin.com [jackwestin.com]

- 7. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Glycolysis - Wikipedia [en.wikipedia.org]

- 10. Sweet siblings with different faces: the mechanisms of FBP and F6P aldolase, transaldolase, transketolase and phosphoketolase revisited in light of recent structural data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. medichem-me.com [medichem-me.com]

- 15. researchgate.net [researchgate.net]

The Nexus of Carbohydrate and Lipid Metabolism: Dihydroxyacetone Phosphate as a Precursor for Triglyceride Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate, strategically positioned at the crossroads of glycolysis and glycerolipid synthesis. While its role in carbohydrate metabolism is well-established, its function as a direct precursor for the glycerol (B35011) backbone of triglycerides is of profound significance, particularly in specific tissues and metabolic states. This technical guide provides a comprehensive overview of the DHAP pathway for triglyceride synthesis, detailing the core biochemical reactions, key enzymatic players, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a valuable resource for researchers and professionals in drug development.

The Biochemical Landscape: DHAP in Triglyceride Formation

Triglycerides, the primary form of energy storage in eukaryotes, are composed of a glycerol backbone esterified with three fatty acids. The synthesis of this fundamental molecule can be initiated from two primary precursors for the glycerol backbone: glycerol-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][2] While the G3P pathway is prevalent in many tissues, the DHAP pathway holds particular importance in adipocytes and the liver under specific conditions.[1][3]

Adipose tissue, the primary site of triglyceride storage, notably lacks significant glycerol kinase activity.[2][3] This enzymatic limitation prevents the direct phosphorylation of free glycerol to G3P, making adipocytes heavily reliant on the glycolytic intermediate DHAP for the synthesis of the triglyceride backbone.[2][3] In the liver, while the G3P pathway is active, the DHAP pathway becomes a major contributor to triglyceride synthesis during periods of high glycolytic flux, such as following a carbohydrate-rich meal.[1]

The conversion of DHAP into the triglyceride backbone involves a series of enzymatic steps:

-

Reduction of DHAP to Glycerol-3-Phosphate: The initial and crucial step is the reduction of DHAP to G3P, catalyzed by the cytosolic enzyme glycerol-3-phosphate dehydrogenase (GPDH) , which utilizes NADH as a reducing agent.[3][4]

-

Acylation of Glycerol-3-Phosphate: The newly formed G3P is then acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) , using a fatty acyl-CoA to form lysophosphatidic acid.[2]

-

Further Acylation and Dephosphorylation: Subsequent acylation by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) yields phosphatidic acid. The phosphate group is then removed by phosphatidic acid phosphatase (PAP) to produce diacylglycerol (DAG).

-

Final Acylation to Triglyceride: The final step involves the acylation of DAG by diacylglycerol acyltransferase (DGAT) to form the triglyceride molecule.

An alternative, though less predominant pathway in triglyceride synthesis, involves the direct acylation of DHAP itself by dithis compound acyltransferase (DHAPAT) to form acyl-DHAP.[2] This is then reduced by acyl-DHAP reductase to lysophosphatidic acid, which subsequently enters the main triglyceride synthesis pathway.[2] The DHAPAT-initiated pathway is particularly crucial for the biosynthesis of ether lipids (plasmalogens).[5]

Quantitative Insights into the DHAP Pathway

The following tables summarize key quantitative data related to the enzymes and intermediates of the DHAP pathway in triglyceride synthesis, providing a comparative reference for researchers.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Dithis compound Acyltransferase (DHAPAT) | DHAP | ~70 µM | ~4 µmol/min/mg protein | Guinea Pig Liver | [6] |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | DHAP | - | - | - | |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | Glycerol-3-Phosphate | - | - | - |

Note: Comprehensive kinetic data for all enzymes across various species and tissues is extensive. This table provides an illustrative example. Researchers are encouraged to consult specific literature for their model system of interest.

Table 2: Relative Contribution of DHAP and G3P Pathways to Lipid Synthesis

| Tissue | Condition | DHAP Pathway Contribution (%) | G3P Pathway Contribution (%) | Reference |

| Rabbit Lung | Equimolar Substrates | 41 | 59 | [7] |

| Rat Adipose Tissue | In vivo | ~90 (via glyceroneogenesis to G3P) | - | [8] |

Visualizing the Pathways and Workflows

To facilitate a deeper understanding of the complex interplay of molecules and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: DHAP to Triglyceride Synthesis Pathway.

Caption: Workflow for DHAP Quantification via LC-MS/MS.

Caption: Workflow for DHAPAT Activity Assay.

Detailed Experimental Protocols

A crucial aspect of studying the DHAP pathway is the ability to accurately measure the concentrations of its intermediates and the activity of its key enzymes. The following sections provide detailed methodologies for these essential experiments.

Protocol 1: Quantification of DHAP in Biological Samples using HPLC-MS/MS

This protocol is adapted from methodologies described for the quantification of DHAP in red blood cells and can be optimized for other cell and tissue types.[9][10]

1. Materials and Reagents:

-

Acetonitrile (B52724), HPLC grade

-

Methanol, HPLC grade

-

Acetic acid

-

DHAP standard

-

Internal standard (e.g., isotopically labeled DHAP)

-

C8 reverse-phase HPLC column

-

Triple quadrupole or TOF mass spectrometer

2. Sample Preparation:

-

For cultured cells (1 x 10^6), wash with ice-cold PBS and quench metabolism by adding 1 mL of ice-cold 80% methanol.[11]

-

For tissues (10 mg), homogenize in 100 µL of ice-cold assay buffer.[11]

-

Incubate on ice for 10-20 minutes to allow for protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.[11]

-

Collect the supernatant containing the metabolites.

-

Add the internal standard to the supernatant.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Use a C8 reverse-phase column.

-

Employ an ion-pairing agent like tributylamine in the mobile phase to improve retention of the highly polar DHAP.[9][10]

-

A gradient elution with acetonitrile and an aqueous buffer containing the ion-pairing agent is typically used. A long run time of up to 50 minutes may be necessary to separate DHAP from its isomer, glyceraldehyde-3-phosphate.[9][10]

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) for targeted quantification, with specific precursor and product ion transitions for DHAP and the internal standard.

-

4. Data Analysis:

-

Generate a standard curve by analyzing known concentrations of the DHAP standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of DHAP in the samples by interpolating from the standard curve.

Protocol 2: Fluorometric Assay for DHAP Quantification

Commercially available kits provide a simplified and high-throughput method for DHAP quantification. This protocol is based on the principles of such kits.[11]

1. Principle: Triosephosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP). GAP is then oxidized in a coupled enzyme reaction that generates a fluorescent product, which is proportional to the initial amount of DHAP.

2. Materials and Reagents (typically included in a kit):

-

DHAP Assay Buffer

-

High Sensitivity Probe

-

DHAP Enzyme Mix (containing TPI and other coupling enzymes)

-

DHAP Developer

-

DHAP Standard

3. Procedure:

-

Prepare samples as described in Protocol 1 (Sample Preparation section).

-

Prepare a standard curve by diluting the DHAP standard in the assay buffer.

-

Add samples and standards to a 96-well plate.

-

Prepare a reaction mix containing the assay buffer, probe, enzyme mix, and developer.

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11]

4. Data Analysis:

-

Subtract the background fluorescence (from a blank well with no DHAP) from all readings.

-

Plot the standard curve of fluorescence intensity versus DHAP concentration.

-

Determine the DHAP concentration in the samples from the standard curve.

Protocol 3: DHAP Acyltransferase (DHAPAT) Activity Assay

This protocol is based on the use of a radiolabeled substrate to measure the activity of DHAPAT.[12]

1. Principle: The assay measures the incorporation of a radiolabeled acyl group from palmitoyl-CoA into DHAP to form palmitoyl-[14C]-DHAP.

2. Materials and Reagents:

-

[14C]-glycerol-3-phosphate

-

Glycerol-3-phosphate dehydrogenase

-

Palmitoyl-CoA

-

Cell or tissue homogenate

-

Chloroform

-

Trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation fluid

3. Procedure:

-

Preparation of [14C]-DHAP:

-

Incubate [14C]-glycerol-3-phosphate with glycerol-3-phosphate dehydrogenase to generate [14C]-DHAP in situ.[12]

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the cell or tissue homogenate to a reaction mixture containing the freshly prepared [14C]-DHAP and palmitoyl-CoA.

-

Incubate at 37°C for a defined period.

-

-

Product Separation and Quantification:

4. Data Analysis:

-

Calculate the amount of palmitoyl-[14C]-DHAP formed based on the measured radioactivity and the specific activity of the [14C]-glycerol-3-phosphate.

-

Express the enzyme activity as nmol of product formed per minute per mg of protein.

DHAP Pathway in Drug Development

The central role of the DHAP pathway in linking carbohydrate and lipid metabolism makes it a potential target for therapeutic intervention in various metabolic diseases.

-

Obesity and Type 2 Diabetes: In adipocytes, the synthesis of triglycerides is intrinsically linked to glucose uptake and glycolysis through the provision of DHAP.[2][3] Targeting enzymes in this pathway, such as GPDH or GPAT, could modulate the rate of triglyceride synthesis and fat storage.

-

Non-alcoholic Fatty Liver Disease (NAFLD): Under conditions of excess carbohydrate intake, the DHAP pathway contributes significantly to hepatic triglyceride accumulation, a hallmark of NAFLD.[1] Inhibitors of key enzymes in this pathway could potentially reduce liver fat content.

-

Cancer: Cancer cells often exhibit altered metabolic pathways, including increased glycolysis and lipid synthesis, to support their rapid proliferation. The DHAP pathway provides a crucial link between these two processes. Modulating the activity of enzymes that metabolize DHAP could represent a novel strategy to disrupt cancer cell metabolism.[13]

The development of specific and potent inhibitors for enzymes such as DHAPAT, GPDH, and GPAT is an active area of research. High-throughput screening of compound libraries and structure-based drug design are being employed to identify novel therapeutic agents that can modulate this critical metabolic nexus.

Conclusion

Dithis compound stands as a critical metabolic node, channeling the flow of carbon from carbohydrates into the synthesis of triglycerides. Its importance is particularly pronounced in adipose tissue, where it is the primary source of the glycerol backbone for fat storage. A thorough understanding of the biochemical pathways, enzymatic regulation, and quantitative contribution of the DHAP pathway is essential for researchers and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this vital area of metabolism, with the ultimate goal of developing novel therapeutic strategies for a range of metabolic disorders.

References

- 1. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. droracle.ai [droracle.ai]

- 4. Dithis compound - Wikipedia [en.wikipedia.org]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 6. Purification of dithis compound acyltransferase from guinea pig liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for lipid synthesis by the dithis compound pathway in rabbit lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glyceroneogenesis Is the Dominant Pathway for Triglyceride Glycerol Synthesis in Vivo in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Dithis compound (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Dithis compound (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer | Springer Nature Experiments [experiments.springernature.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Dithis compound Acyl Transferase (DHAP-AT) – Supra-Regional Assay Service [sas-centre.org]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of Dihydroxyacetone Phosphate in the Plant Calvin Cycle: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (B84403) (DHAP) is a critical intermediate in the Calvin cycle, the central pathway of carbon fixation in plants. This technical guide provides an in-depth exploration of the multifaceted roles of DHAP, from its synthesis and pivotal function in the regeneration of ribulose-1,5-bisphosphate (RuBP) to its crucial role as a primary export product from the chloroplast for sucrose (B13894) synthesis and as a key signaling molecule. This document details the enzymatic reactions involving DHAP, presents quantitative data on enzyme kinetics, and provides comprehensive experimental protocols for the analysis of DHAP and related processes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex regulatory networks in which DHAP participates.

Introduction

The Calvin-Benson-Bassham cycle is the cornerstone of photosynthetic carbon assimilation, converting atmospheric CO2 into organic compounds essential for plant growth and development. Within this intricate cycle, the three-carbon phosphorylated sugar, dihydroxyacetone phosphate (DHAP), occupies a central and dynamic position. It is not merely a passive intermediate but an active participant in the regeneration of the CO2 acceptor molecule, RuBP, and a key juncture for the allocation of fixed carbon to various metabolic fates. Understanding the precise roles and regulation of DHAP is paramount for efforts aimed at enhancing photosynthetic efficiency and crop productivity. This guide delves into the core functions of DHAP within the Calvin cycle, its transport, and its emerging role in cellular signaling.

The Role of DHAP in the Calvin Cycle

DHAP is a triose phosphate, isomeric with glyceraldehyde-3-phosphate (G3P). Its metabolism within the Calvin cycle can be dissected into three primary functions: synthesis, regeneration, and export.

Synthesis of DHAP

DHAP, along with G3P, is a product of the reduction phase of the Calvin cycle. For every three molecules of CO2 fixed, six molecules of 3-phosphoglycerate (B1209933) (3-PGA) are produced. These are then phosphorylated and reduced to form six molecules of triose phosphates. The enzyme triose phosphate isomerase rapidly interconverts DHAP and G3P, maintaining a near-equilibrium mixture within the chloroplast stroma.[1]

Regeneration of Ribulose-1,5-bisphosphate (RuBP)

A significant portion of the triose phosphates, including DHAP, is utilized within the chloroplast to regenerate RuBP, the primary CO2 acceptor in the Calvin cycle. This regenerative phase involves a series of complex reactions. DHAP participates in two key aldol (B89426) condensations catalyzed by aldolase:

-

Formation of Fructose-1,6-bisphosphate (FBP): DHAP condenses with G3P to form the six-carbon sugar FBP. FBP is then dephosphorylated by fructose-1,6-bisphosphatase to yield fructose-6-phosphate.

-

Formation of Sedoheptulose-1,7-bisphosphate (SBP): DHAP also condenses with erythrose-4-phosphate to form the seven-carbon sugar SBP. SBP is subsequently dephosphorylated by sedoheptulose-1,7-bisphosphatase to yield sedoheptulose-7-phosphate.

These reactions are critical steps in the complex series of rearrangements that ultimately lead to the synthesis of the five-carbon sugar, ribulose-5-phosphate, which is then phosphorylated to regenerate RuBP.[2]

Export to the Cytosol

A fraction of the DHAP produced in the Calvin cycle is exported from the chloroplast to the cytosol in a strict counter-exchange for inorganic phosphate (Pi) via the triose phosphate/phosphate translocator (TPT) located in the inner chloroplast membrane. This export represents the primary route by which fixed carbon is made available to the rest of the plant cell for various metabolic processes, most notably the synthesis of sucrose, the main transport sugar in most plants.

Quantitative Data on DHAP-Related Enzymes

The flux of carbon through the Calvin cycle and its partitioning between RuBP regeneration and export are tightly regulated. The kinetic properties of the enzymes involved with DHAP are central to this regulation.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax (µmol/min/mg protein) | Plant Species | Reference(s) |

| Triose Phosphate Isomerase | Glyceraldehyde-3-phosphate | Dithis compound | 32 | 171.1 (calculated) | Not Specified | [3] |

| Dithis compound | Glyceraldehyde-3-phosphate | - | - | - | ||

| Aldolase (Plastidial) | DHAP + G3P | Fructose-1,6-bisphosphate | - | - | Synechocystis sp. | [4] |

| DHAP + E4P | Sedoheptulose-1,7-bisphosphate | - | - | |||

| Fructose-1,6-bisphosphatase | Fructose-1,6-bisphosphate | Fructose-6-phosphate | Decreases with light activation | Increases with light activation | Pea | [5][6] |

| ~50% decrease in summer (acclimation) | - | Peltigera rufescens | [7] | |||

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | 1,3-bisphosphoglycerate + NADPH | Glyceraldehyde-3-phosphate + NADP+ | 2.0 - 2.3 (for BPGA) | 114 - 130 | Arabidopsis thaliana | [8] |

| Glyceraldehyde-3-phosphate + NAD+ | 1,3-bisphosphoglycerate + NADH | 49.3 (for G3P), 77.8 (for NAD+) | 59.6 (for G3P), 45.1 (for NAD+) | Thermococcus kodakarensis | [9] |

Note: Kinetic parameters can vary significantly depending on the plant species, developmental stage, and environmental conditions. The data presented here are illustrative examples from the cited literature.

Experimental Protocols

Isolation of Intact Chloroplasts from Spinach Leaves

This protocol is adapted from established methods for isolating functional chloroplasts for metabolic studies.[10][11][12][13]

Materials:

-

Fresh spinach leaves (30-35 g)

-

Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 0.1 M Tris-HCl (pH 7.8), 5 mM MgCl2, 10 mM NaCl, 2 mM EDTA. Prepare with and without 0.1% (w/v) BSA.

-

Percoll solution (40%) in CIB with BSA.

-

Blender, muslin cloth, centrifuge, centrifuge tubes.

Procedure:

-

Wash spinach leaves thoroughly and remove the midribs.

-

Cut the leaves into small pieces and place them in a pre-chilled blender with 120 ml of ice-cold CIB containing BSA.

-

Homogenize with 2-3 short bursts of the blender.

-

Filter the homogenate through multiple layers of muslin cloth into chilled centrifuge tubes.

-

Centrifuge the filtrate at 2,500 x g for 70 seconds at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to new chilled tubes and centrifuge at 1,000 x g for 7 minutes to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the green pellet in 2 ml of CIB with BSA.

-

For purification of intact chloroplasts, gently layer the resuspended chloroplasts onto a 40% Percoll gradient in a centrifuge tube.

-

Centrifuge at 1,700 x g for 6 minutes. Intact chloroplasts will form a pellet at the bottom.

-

Carefully remove the upper layers and resuspend the intact chloroplast pellet in CIB without BSA for downstream applications.

Extraction of Polar Metabolites for LC-MS/MS Analysis

This protocol provides a general framework for the extraction of Calvin cycle intermediates, including DHAP, from plant tissues or isolated chloroplasts.[14][15][16]

Materials:

-

Plant tissue or isolated chloroplasts.

-

Pre-chilled extraction solvent (e.g., methanol (B129727)/water or methyl tert-butyl ether (MTBE)/methanol/water).

-

Internal standards (e.g., 13C-labeled compounds).

-

Mixer mill, centrifuge, microcentrifuge tubes.

Procedure:

-

Freeze plant material or chloroplast suspension immediately in liquid nitrogen to quench metabolic activity.

-

Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a mixer mill.

-

Weigh the frozen powder into pre-chilled microcentrifuge tubes.

-

Add a defined volume of ice-cold extraction solvent containing internal standards.

-

Homogenize the sample thoroughly.

-

Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Repeat the centrifugation step to ensure a clear extract.

-

The clarified supernatant is now ready for LC-MS/MS analysis.

Quantification of DHAP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Calvin cycle intermediates.

Instrumentation and Parameters:

-

Liquid Chromatography (LC): A reverse-phase or mixed-mode chromatography column is typically used. The mobile phase often consists of a gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile.

-

Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in negative ionization mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for DHAP are monitored.[17][18][19][20][21]

Typical MRM Transition for DHAP:

-

Precursor ion (m/z): 169

-

Product ion (m/z): 79 (PO3-) or 97 (H2PO4-)

A standard curve is generated using authentic DHAP standards to enable absolute quantification in the biological samples.

Assay for Triose Phosphate Isomerase (TPI) Activity

This colorimetric assay measures the activity of TPI by coupling the conversion of DHAP to G3P with a subsequent enzymatic reaction that produces a detectable colored product.[22][23][24][25]

Materials:

-

Plant tissue extract or purified enzyme.

-

TPI Assay Buffer.

-

DHAP (substrate).

-

Enzyme mix and developer solution (commercially available in kits).

-

96-well plate, microplate reader.

Procedure:

-

Prepare sample extracts by homogenizing tissue in ice-cold TPI Assay Buffer.

-

Centrifuge to clarify the extract.

-

Add the sample to the wells of a 96-well plate.

-

Prepare a reaction mix containing the TPI substrate (DHAP), enzyme mix, and developer.

-

Add the reaction mix to the sample wells to initiate the reaction.

-

Incubate at a specified temperature (e.g., 37°C).

-

Measure the absorbance at 450 nm in a kinetic mode for a defined period (e.g., 20-40 minutes).

-

The rate of change in absorbance is proportional to the TPI activity in the sample. A standard curve using a known amount of a colored product (e.g., NADH) is used for quantification.

Melvin Calvin's 14CO2 Pulse-Chase Experiment: A Methodological Overview

Melvin Calvin's pioneering work elucidated the pathway of carbon fixation using radioactive 14CO2.[26][27][28][29][30]

Methodology:

-

Culturing Algae: A suspension of green algae (e.g., Chlorella) is grown in a flat, transparent vessel (the "lollipop").

-

Steady-State Photosynthesis: The algae are allowed to photosynthesize under constant light and a continuous supply of non-radioactive CO2 to achieve a steady state.

-

Pulse with 14CO2: A pulse of 14CO2 is introduced into the system for a short, defined period (from a few seconds to several minutes).

-

Quenching: At specific time points, aliquots of the algal suspension are rapidly drained into hot methanol to stop all enzymatic reactions.

-

Extraction and Separation: The radioactive compounds are extracted and separated using two-dimensional paper chromatography.

-

Detection: The radioactive spots on the chromatogram are visualized by autoradiography (exposure to X-ray film).

-

Identification: By analyzing the compounds that become labeled at different time points, the sequence of intermediates in the carbon fixation pathway was determined.

DHAP in Cellular Signaling

Recent research has unveiled a crucial role for DHAP as a signaling molecule, communicating the metabolic status of the chloroplast to the rest of the cell.

Retrograde Signaling

DHAP exported from the chloroplast acts as a retrograde signal, influencing nuclear gene expression. This signaling pathway is thought to involve the activation of mitogen-activated protein kinase 6 (MPK6) and subsequent regulation of AP2/ERF transcription factors, allowing the nucleus to respond to changes in photosynthetic activity.[31][32][33][34][35]

Regulation of TOR Kinase

DHAP has been identified as a key metabolite that activates the Target of Rapamycin (TOR) kinase in response to light and CO2 availability. TOR is a central regulator of cell growth and proliferation. The abundance of cytoplasmic DHAP, reflecting the rate of photosynthesis, is transmitted to the TOR signaling pathway to modulate its activity.

Visualizations of Pathways and Workflows

The Calvin Cycle and the Central Role of DHAP

Caption: The Calvin Cycle highlighting the central position of DHAP.

DHAP-Mediated Retrograde Signaling

Caption: DHAP as a retrograde signal from the chloroplast to the nucleus.

Experimental Workflow for Investigating DHAP-Mediated Signaling

Caption: A typical experimental workflow to study DHAP-mediated signaling.

Conclusion

Dithis compound is far more than a simple intermediate in the Calvin cycle. It is a linchpin in carbon metabolism, balancing the regeneration of RuBP with the export of fixed carbon for sucrose synthesis. Its emerging role as a key signaling molecule highlights the intricate feedback mechanisms that coordinate chloroplast activity with overall cellular metabolism and growth. A thorough understanding of the regulation of DHAP synthesis, transport, and signaling is essential for developing novel strategies to enhance plant productivity and resilience. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of DHAP's function in plant biology.

References

- 1. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]

- 2. Calvin cycle - Wikipedia [en.wikipedia.org]

- 3. askfilo.com [askfilo.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Changing Kinetic Properties of Fructose-1,6-bisphosphatase from Pea Chloroplasts during Photosynthetic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Seasonal Changes in the Kinetic Parameters of a Photosynthetic Fructose-1,6-Bisphosphatase Isolated from Peltigera rufescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.essex.ac.uk [repository.essex.ac.uk]

- 9. Biochemical characterization of glyceraldehyde-3-phosphate dehydrogenase from Thermococcus kodakarensis KOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. Isolation of Chloroplast (Procedure) : Cell biology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 15. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. europeanreview.org [europeanreview.org]

- 21. mdpi.com [mdpi.com]

- 22. assaygenie.com [assaygenie.com]

- 23. Triose Phosphate Isomerase (TPI) Assay Kit (Visible Colorimetric Method) - Profacgen [profacgen.com]

- 24. Triose Phosphate Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 25. mybiosource.com [mybiosource.com]

- 26. Calvin Cycle | BioNinja [old-ib.bioninja.com.au]

- 27. scribd.com [scribd.com]

- 28. natureofscienceib.wordpress.com [natureofscienceib.wordpress.com]

- 29. youtube.com [youtube.com]

- 30. scribd.com [scribd.com]

- 31. Fast Retrograde Signaling in Response to High Light Involves Metabolite Export, MITOGEN-ACTIVATED PROTEIN KINASE6, and AP2/ERF Transcription Factors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Studying Retrograde Signaling in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. biorxiv.org [biorxiv.org]

- 34. Mitochondrial retrograde signaling through UCP1-mediated inhibition of the plant oxygen-sensing pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

The Central Role of Dihydroxyacetone Phosphate in Ether-Lipid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of dihydroxyacetone phosphate (B84403) (DHAP) as the foundational precursor in the biosynthesis of ether lipids. Ether lipids, a unique class of glycerophospholipids characterized by an ether-linked alkyl or alkenyl chain at the sn-1 position of the glycerol (B35011) backbone, are integral to cellular membrane structure and function, signaling pathways, and protection against oxidative stress. Deficiencies in their synthesis are linked to severe genetic disorders, such as Zellweger syndrome and rhizomelic chondrodysplasia punctata (RCDP), highlighting the importance of this metabolic pathway.[1] This guide provides a comprehensive overview of the core biochemical reactions originating from DHAP, detailed experimental protocols for key enzymes, quantitative data for kinetic analysis, and visual representations of the biosynthetic and experimental workflows.

The Core Biosynthetic Pathway: From DHAP to Ether-Linked Precursors

The initial and committing steps of ether-lipid biosynthesis occur predominantly in the peroxisomes, with subsequent modifications taking place in the endoplasmic reticulum.[2][3] The pathway begins with the glycolytic intermediate, dihydroxyacetone phosphate (DHAP).

The first two enzymatic reactions are central to the formation of the characteristic ether bond:

-

Acylation of DHAP: Dithis compound acyltransferase (DHAPAT), also known as glyceronephosphate O-acyltransferase (GNPAT), catalyzes the esterification of DHAP at the sn-1 position with a long-chain acyl-CoA.[1][4] This reaction forms 1-acyl-dithis compound (acyl-DHAP). DHAPAT exhibits a preference for long-chain acyl-CoAs, such as palmitoyl-CoA.

-

Formation of the Ether Bond: Alkyl-dithis compound synthase (AGPS), also referred to as alkyldihydroxyacetonephosphate synthase (ADHAPS), then exchanges the acyl group of acyl-DHAP for a long-chain fatty alcohol, creating the first ether-linked intermediate, 1-O-alkyl-dithis compound (alkyl-DHAP).[5][6] This is the hallmark step in ether-lipid biosynthesis.

Following the formation of alkyl-DHAP, the pathway continues with the reduction of the ketone group at the sn-2 position by an acyl/alkyl-dithis compound reductase, which utilizes NADPH as a cofactor. This reaction yields 1-O-alkyl-sn-glycerol-3-phosphate, the precursor for the synthesis of various classes of ether lipids, including plasmalogens.[5][7]

Signaling Pathway of Ether-Lipid Biosynthesis from DHAP

Caption: The initial steps of ether-lipid biosynthesis originating from DHAP in the peroxisome.

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the core enzymes in the ether-lipid biosynthesis pathway. This data is essential for understanding the efficiency and substrate preference of these enzymes.

| Enzyme | Organism/Source | Substrate | Km | Vmax | Reference(s) |

| DHAPAT | Tetrahymena thermophila | Palmitoyl-CoA | - | - | [8] |

| (GNPAT) | |||||

| AGPS | Rat Liver Peroxisomes | Acyl-DHAP | Varies | - | [5] |

| (ADHAPS) | 9-cis-Octadecenol | Follows Michaelis-Menten | - | [5] | |

| Trypanosoma brucei (recombinant) | Hexadecanol | 1.8 µM | 0.611 nmol/min/mg | [9] | |

| Palmitoyl-DHAP | 2.5 µM | 0.611 nmol/min/mg | [9] | ||

| Acyl/Alkyl-DHAP | Rodent Livers | Alkyl-DHAP | Similar in peroxisomes and microsomes | - | [7] |

| Reductase | Acyl-DHAP | Similar in peroxisomes and microsomes | - | [7] |

Note: Comprehensive kinetic data, especially for human enzymes and a wider range of substrates, is still an active area of research. The provided data is based on available literature.

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in the initial steps of ether-lipid biosynthesis.

Dithis compound Acyltransferase (DHAPAT) Activity Assay

This radioactive assay measures the incorporation of an acyl group from acyl-CoA into DHAP.

Materials:

-

Enzyme source (e.g., purified recombinant DHAPAT, cell homogenates, or peroxisomal fractions)

-

Assay Buffer: 50 mM Tris-HCl pH 8.2, 50 mM NaF, 0.05% v/v FSC-12

-

Substrates:

-

Acyl-CoA (e.g., palmitoyl-CoA), 100 µM final concentration

-

Dithis compound (DHAP), 100 µM final concentration

-

-

For coupled assay with AGPS:

-

Purified recombinant AGPS (1 µM final concentration)

-

[1-¹⁴C]Hexadecanol (radiolabeled substrate)

-

-

DEAE cellulose (B213188) membrane

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubate the enzyme source (e.g., 50 µM DHAPAT) with 100 µM acyl-CoA and 100 µM DHAP in the assay buffer for 30 minutes at 25°C.[9]

-

For a coupled reaction to confirm the production of acyl-DHAP, add purified recombinant AGPS (1 µM) and the radioactive substrate, [1-¹⁴C]hexadecanol.[9]

-

At various time intervals (e.g., every 1.5 minutes), take small aliquots (10 µl) of the reaction mixture and spot them onto a DEAE cellulose membrane.[9]

-

The DEAE cellulose membrane will bind the phosphorylated DHAP derivatives.

-

Wash the membrane to remove unbound radioactive substrate.

-

Quantify the radioactivity on the membrane using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of [1-¹⁴C]hexadecyl-DHAP formed, which in turn is dependent on the acyl-DHAP produced by DHAPAT.

Experimental Workflow for DHAPAT Assay

Caption: Workflow for the radioactive coupled DHAPAT enzyme assay.

Alkyl-dithis compound Synthase (AGPS) Activity Assay

This radioactive assay measures the formation of alkyl-DHAP from acyl-DHAP and a radiolabeled fatty alcohol.

Materials:

-

Enzyme source (e.g., purified recombinant AGPS, cell homogenates, or peroxisomal fractions)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM dithiothreitol, 4 mM NaF, 4 mM MgCl₂, 1 mg/ml fatty acid-free BSA, 0.1% CHAPS

-

Substrates:

-

Palmitoyl-CoA, 150 µM final concentration

-

DHAP, 0.5 mM final concentration

-

[¹⁴C]Hexadecanol or another radiolabeled fatty alcohol, 25 µM final concentration (specific activity 50-60 mCi/mmol)[6]

-

-

6 M HCl

-

Chloroform (B151607):Methanol (1:1, v/v)

-

Silica gel 60 plates for thin-layer chromatography (TLC)

-

TLC mobile phase: Chloroform:Methanol:Acetic Acid:5% Sodium Bisulfite (100:40:12:4, v/v/v/v)[6]

-

Phosphorimager or autoradiography film

Procedure:

-

Pre-incubate the enzyme source (e.g., 0.75 mg of protein from whole cell extracts) in the assay buffer with palmitoyl-CoA and DHAP for 15 minutes at 30°C.[6] This step generates the acyl-DHAP substrate in situ.

-

Initiate the AGPS reaction by adding 25 µM of radioactive [¹⁴C]hexadecanol and incubate for 1 hour at 30°C.[6]

-

Stop the reaction by adding 30 µl of 6 M HCl.[6]

-

Extract the lipids by adding 1.2 ml of chloroform:methanol (1:1, v/v) and vortexing.[6]

-

Centrifuge to separate the phases and collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the dried lipids in a small volume of chloroform:methanol and spot onto a Silica gel 60 TLC plate.

-

Develop the TLC plate using the specified mobile phase.

-

Visualize and quantify the radiolabeled alkyl-DHAP product using a phosphorimager or by autoradiography.

Acyl/Alkyl-dithis compound Reductase Activity Assay

This assay measures the reduction of alkyl-DHAP to 1-O-alkyl-sn-glycerol-3-phosphate using a radiolabeled NADPH cofactor.

Materials:

-

Enzyme source (e.g., cell homogenates, peroxisomal or microsomal fractions)

-

Assay Buffer: 25 mM Tris-HCl, pH 8.0, 0.25 M sucrose

-

Substrates:

-

1-O-hexadecyl-DHAP (alkyl-DHAP) or 1-palmitoyl-DHAP (acyl-DHAP)

-

B-[4-³H]NADPH (radiolabeled cofactor)

-

-

Chloroform

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare cell homogenates by washing cells with ice-cold PBS, pelleting, and resuspending in homogenization buffer. Homogenize with a glass-Teflon homogenizer.[10]

-

Thaw the homogenate on ice and sonicate briefly before the assay.

-

The assay monitors the incorporation of tritium (B154650) from B-[4-³H]NADPH into a chloroform-soluble product (the reduced lipid).[10]

-

Incubate the enzyme source with the alkyl-DHAP or acyl-DHAP substrate and B-[4-³H]NADPH in the assay buffer.

-

Stop the reaction and extract the lipids with chloroform.

-

Measure the radioactivity in the chloroform phase using a scintillation counter. The amount of radioactivity is proportional to the reductase activity.

Quantification of Ether-Lipid Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of ether lipid precursors like acyl-DHAP and alkyl-DHAP in biological samples.

General Workflow:

-

Lipid Extraction: Extract total lipids from cells or tissues using a modified Folch or Bligh-Dyer method.[11]

-

Chromatographic Separation: Separate the lipid species using reversed-phase liquid chromatography (RPLC) with a C18 column.[11] A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with modifiers such as ammonium (B1175870) formate (B1220265) is typically used.[11]

-

Mass Spectrometric Detection: Analyze the eluting lipids using a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) operating in a suitable ionization mode (positive or negative electrospray ionization).

-

Quantification: Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-DHAP and alkyl-DHAP species. This involves monitoring specific precursor-to-product ion transitions. Stable isotope-labeled internal standards should be used for accurate quantification.

Experimental Workflow for LC-MS/MS Quantification

Caption: A general workflow for the quantification of ether-lipid precursors by LC-MS/MS.

Conclusion

Dithis compound serves as the essential starting point for the biosynthesis of all ether lipids. The initial enzymatic steps, catalyzed by DHAPAT and AGPS in the peroxisomes, are crucial for establishing the characteristic ether linkage. Understanding the kinetics and regulation of these enzymes is vital for elucidating the physiological roles of ether lipids and for developing therapeutic strategies for diseases associated with their dysregulation. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field. Further investigation into the precise mechanisms of these enzymes and the factors that control the flux through this pathway will continue to be a key area of research with significant implications for human health and disease.

References

- 1. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct functions of acyl/alkyl dihydroxyacetonephosphate reductase in peroxisomes and endoplasmic reticulum — MED-LIFE DISCOVERIES [med-life.ca]

- 3. researchgate.net [researchgate.net]

- 4. Alkyldihydroxyacetone-P synthase. Solubilization, partial purification, new assay method, and evidence for a ping-pong mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The glycosomal alkyl-dihydroxyacetonephosphate synthase TbADS is essential for the synthesis of ether glycerophospholipids in procyclic trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Subcellular distribution and properties of acyl/alkyl dithis compound reductase in rodent livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dc.etsu.edu [dc.etsu.edu]

- 11. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Dihydroxyacetone Phosphate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate, traditionally recognized for its role in central carbon metabolism. Positioned at the crossroads of glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway, DHAP is fundamental to cellular energy homeostasis.[1][2] Beyond its canonical functions, emerging evidence has illuminated a critical role for DHAP as a signaling molecule, directly linking cellular nutrient status to the regulation of cell growth and proliferation.[3][4] This technical guide provides an in-depth exploration of the cellular signaling pathways involving DHAP, offering detailed experimental methodologies and quantitative data to support researchers in this evolving field.

Core Signaling Pathways Involving DHAP

DHAP's strategic position in metabolism allows it to serve as a key signaling hub, primarily by reflecting the availability of glucose.

DHAP as a Signal of Glucose Availability to mTORC1

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth, integrating signals from nutrients, growth factors, and cellular energy status.[5] While the mechanisms of amino acid sensing by mTORC1 are well-established, the mode of glucose sensing has been a subject of intense investigation. Recent studies have identified DHAP as a key signaling molecule that communicates glucose availability to the mTORC1 pathway, independent of cellular energy levels (AMPK signaling).[3][4]

Under high glucose conditions, increased glycolytic flux leads to a significant elevation in DHAP levels.[3][6] This accumulation of DHAP is sufficient to activate mTORC1, even in the absence of glucose.[3][4] This signaling axis ensures that anabolic processes, such as protein and lipid synthesis, which are promoted by mTORC1, are only fully activated when the necessary building blocks derived from glucose are abundant.[3] The activation of mTORC1 by DHAP is mediated through the GATOR-Rag GTPase pathway.[6]

Glycerolipid and Ether Lipid Synthesis

DHAP is a critical precursor for the backbone of both glycerolipids and ether lipids, linking carbohydrate metabolism to lipid synthesis.

-

Glycerolipid Synthesis: DHAP is reduced to glycerol-3-phosphate (G3P) by glycerol-3-phosphate dehydrogenase (GPDH).[7] G3P is then acylated to form lysophosphatidic acid, a key intermediate in the synthesis of triglycerides and phospholipids.[1]

-

Ether Lipid Synthesis: The initial and committed step in ether lipid biosynthesis occurs in peroxisomes, where DHAP is acylated by DHAP acyltransferase (DHAPAT). The acyl group is then exchanged for a fatty alcohol, forming the characteristic ether linkage.[8] Ether lipids, including plasmalogens, are important components of cellular membranes and are involved in signaling and protection against oxidative stress.[9]

The Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a mechanism for regenerating NAD+ from NADH produced during glycolysis, particularly in skeletal muscle and the brain.[10] This shuttle consists of two glycerol-3-phosphate dehydrogenases: a cytosolic, NAD-dependent enzyme (cGPDH) and a mitochondrial, FAD-dependent enzyme (mGPDH).[10][11] cGPDH reduces DHAP to G3P, oxidizing NADH to NAD+.[10] G3P then enters the mitochondrial intermembrane space and is re-oxidized to DHAP by mGPDH, which in turn reduces FAD to FADH2.[10] FADH2 then donates its electrons to the electron transport chain.[10]

Quantitative Data

The following tables summarize key quantitative data related to DHAP signaling pathways.

Table 1: Intracellular DHAP Concentration

| Cell Line | Condition | DHAP Fold Change (vs. Low Glucose) | Reference |

| HEK-293T (AMPKα DKO) | High Glucose (10 mM) vs. Low Glucose (1 mM) | ~10-fold increase | [3][6] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax / kcat | Organism/Tissue | Reference |

| Aldolase (B8822740) C | Fructose-1,6-bisphosphate | 10.7 ± 0.5 µM | 5.2 ± 0.2 s⁻¹ | Human Brain | [9] |

| Aldolase | Fructose-1,6-bisphosphate | 2.3 x 10⁻⁶ M | 1 (relative) | Not specified | [12] |

| Triosephosphate Isomerase | Dihydroxyacetone phosphate | 1.2 ± 0.1 mM | 6.5 x 10⁴ min⁻¹ | Trypanosoma brucei brucei | [13] |

| Triosephosphate Isomerase | Dithis compound | - | kcat/Km = 4x10⁸ M⁻¹s⁻¹ | Not specified | [14] |

| Glycerol-3-Phosphate Dehydrogenase | Dithis compound | - | - | Human | [15] |

| DHAP Acyltransferase | Dithis compound | ~70 µM | ~4 µmol/min/mg protein | Guinea Pig Liver | [16] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Quantification of Dithis compound by HPLC-MS/MS

Objective: To accurately measure the concentration of DHAP in cell or tissue extracts.

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate DHAP from other metabolites, followed by tandem mass spectrometry (MS/MS) for sensitive and specific quantification.

Materials:

-

Cells or tissue sample

-

Ice-cold 80% methanol (B129727)

-

Internal standard (e.g., ¹³C₃-DHAP)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C8 reverse-phase HPLC column

-

Mobile Phase A: 10 mM tributylamine, 15 mM acetic acid in water

-

Mobile Phase B: Methanol

Procedure:

-

Sample Collection and Quenching:

-

For adherent cells, rapidly aspirate the culture medium and wash once with ice-cold PBS.

-

Immediately add ice-cold 80% methanol to quench metabolic activity.

-

Scrape the cells and collect the cell lysate.

-

For suspension cells or tissue homogenates, add ice-cold 80% methanol to the sample.

-

-

Metabolite Extraction:

-

Add the internal standard to each sample.

-

Vortex the samples vigorously and incubate at -20°C for 1 hour.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable volume of mobile phase A.

-

Inject the sample onto the C8 column.

-

Separate metabolites using a gradient of mobile phase A and B.

-

Perform MS/MS analysis in negative ion mode, monitoring the specific precursor-to-product ion transitions for DHAP and the internal standard.

-

-

Data Analysis:

-

Quantify DHAP concentration by comparing the peak area ratio of DHAP to the internal standard against a standard curve.

-

Aldolase Activity Assay

Objective: To measure the enzymatic activity of aldolase in a sample.

Principle: This is a coupled enzyme assay. Aldolase cleaves fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate (GAP). Triosephosphate isomerase (TPI) converts DHAP to GAP. Glycerol-3-phosphate dehydrogenase (GPDH) then reduces GAP to glycerol-3-phosphate, oxidizing NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.[17]

Materials:

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

Assay Buffer (e.g., 50 mM Collidine buffer, pH 7.4)

-

Fructose-1,6-bisphosphate (substrate)

-

NADH

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GPDH)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NADH, TPI, and GPDH.

-

Reaction Initiation:

-

Pipette the reaction mixture into a cuvette.

-

Add the sample to the cuvette and mix.

-

Initiate the reaction by adding fructose-1,6-bisphosphate.

-

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculation: Calculate the aldolase activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Triosephosphate Isomerase (TPI) Activity Assay

Objective: To measure the enzymatic activity of TPI in a sample.

Principle: This is a coupled enzyme assay. TPI isomerizes DHAP to GAP. GAP is then oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), reducing NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm or through a colorimetric reaction.[18]

Materials:

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

TPI Assay Buffer

-

DHAP (substrate)

-

NAD+

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

(For colorimetric assay) Developer solution

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing TPI assay buffer, NAD+, and GAPDH (and developer for colorimetric assay).

-

Reaction Initiation:

-

Add the sample to the reaction mixture.

-

Initiate the reaction by adding DHAP.

-

-

Measurement:

-

For the spectrophotometric assay, measure the increase in absorbance at 340 nm over time.

-

For the colorimetric assay, measure the absorbance at the appropriate wavelength (e.g., 450 nm) after a set incubation time or in kinetic mode.

-

-

Calculation: Calculate TPI activity based on the rate of NADH production.

Western Blot for Phospho-S6K (Thr389)

Objective: To assess mTORC1 activity by measuring the phosphorylation of its downstream target, S6K, at threonine 389.